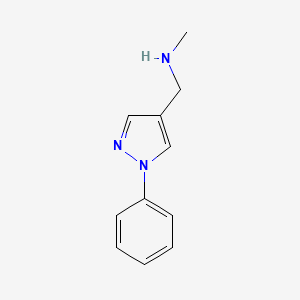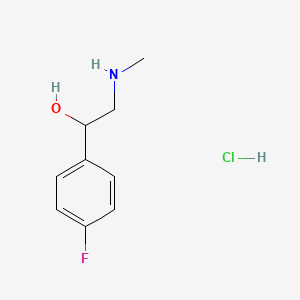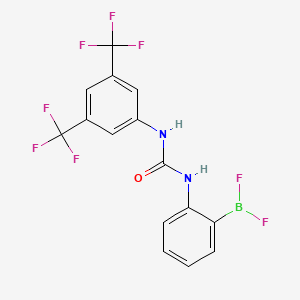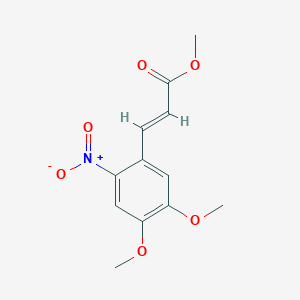![molecular formula C10H11ClFN3 B1463573 1-[(2-フルオロフェニル)メチル]-1H-ピラゾール-5-アミン塩酸塩 CAS No. 1258651-51-2](/img/structure/B1463573.png)
1-[(2-フルオロフェニル)メチル]-1H-ピラゾール-5-アミン塩酸塩
説明
The compound “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is an organic compound. It is also known as “[amino ( {5-fluoro-1- [ (2-fluorophenyl)methyl]-1H-pyrazolo [3,4-b]pyridin-3-yl})methylidene]azanium chloride” with the molecular formula C14 H12 Cl F2 N5 . It is a key intermediate in the synthesis of Riociguat, a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” are not fully available in the retrieved data. The molecular weight is 227.6658432 .科学的研究の応用
イミダゾール含有化合物の合成
イミダゾールは、広範囲の化学的および生物学的特性を有する五員環複素環系である . 1,3-ジアゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成などのさまざまな生物活性を示す . “1-[(2-フルオロフェニル)メチル]-1H-ピラゾール-5-アミン塩酸塩”は、これらのイミダゾール含有化合物の合成に潜在的に使用できる可能性がある。
抗リーシュマニアおよび抗マラリア活性
“1-[(2-フルオロフェニル)メチル]-1H-ピラゾール-5-アミン塩酸塩”が一部であるピラゾール含有化合物は、強力な抗リーシュマニアおよび抗マラリア活性を含む、多様な薬理学的効果で知られている . いくつかのヒドラジン結合ピラゾールは、優れた抗前鞭毛体活性を示し、Plasmodium bergheiに対するより良い阻害効果を示した .
創薬
この化合物は、安全で効果的な抗リーシュマニアおよび抗マラリア薬の調製のためのファーマコフォアとして潜在的に使用できる可能性がある . また、医薬品中間体としても使用できる .
酸関連疾患の治療
酸関連疾患の治療のために、新規ピロール誘導体“1-[5-(2-フルオロフェニル)-1-(ピリジン-3-イルスルホニル)-1H-ピロール-3-イル]-N-メチルメタンアミンモノフマル酸塩 (TAK-438)”が発見された . “1-[(2-フルオロフェニル)メチル]-1H-ピラゾール-5-アミン塩酸塩”は、同様の用途を持つ可能性がある。
作用機序
Target of Action
Similar compounds with a pyrrolidine ring have been reported to target enzymes involved in the dna damage repair process, such as poly(adp-ribose) polymerase-1 and -2 (parp-1,-2) .
Mode of Action
It is suggested that the compound might interact with its targets by introducing different aromatic rings . The compound’s interaction with its targets could lead to changes in the function of these targets, potentially inhibiting their activity .
Biochemical Pathways
Based on its potential targets, it might be involved in the dna damage repair process .
Pharmacokinetics
Similar compounds with a pyrrolidine ring have been reported to have good adme/tox results .
Result of Action
It is suggested that the compound might exhibit potent inhibitory activity, potentially leading to a decrease in the function of its targets .
生化学分析
Biochemical Properties
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially inhibiting their activity and reducing inflammation . Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, it may affect cellular metabolism by altering the activity of key metabolic enzymes, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it may inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound may lead to changes in cellular function, such as alterations in cell proliferation and apoptosis. These effects may be influenced by factors such as concentration, duration of exposure, and the specific cell type being studied.
Dosage Effects in Animal Models
The effects of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways for drug development.
Transport and Distribution
The transport and distribution of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins, impacting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTIYPDERPJVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-51-2 | |
| Record name | 1H-Pyrazol-5-amine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)


![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)

![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)

